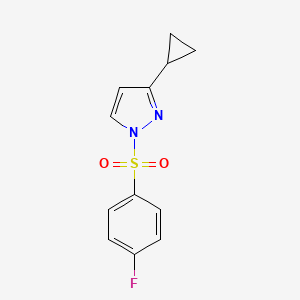

3-cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole

Description

3-cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole is a pyrazole-derived compound featuring a cyclopropyl substituent at the 3-position and a 4-fluorobenzenesulfonyl group at the 1-position. This structure combines steric bulk from the cyclopropyl moiety with electronic modulation via the electron-withdrawing sulfonyl and fluorine groups. The compound is synthesized through sulfonylation of a pyrazole precursor using 4-fluorobenzenesulfonyl chloride, followed by purification via flash chromatography (petroleum ether/ethyl acetate) .

Properties

IUPAC Name |

3-cyclopropyl-1-(4-fluorophenyl)sulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-10-3-5-11(6-4-10)18(16,17)15-8-7-12(14-15)9-1-2-9/h3-9H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEIZBRNFOQCKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

From 1,3-Diketones and Hydrazine Derivatives

The cyclocondensation of 1,3-diketones with hydrazines is a classical method for pyrazole synthesis, first reported by Knorr in 1883. For the target compound, this approach involves:

- Synthesis of a 3-cyclopropyl-1,3-diketone precursor : Cyclopropane-containing diketones can be prepared via [2+1] cyclopropanation of α,β-unsaturated ketones using Simmons-Smith reagents.

- Reaction with hydrazine derivatives : Condensation with monosubstituted hydrazines (e.g., 4-fluorobenzenesulfonohydrazide) under acidic or basic conditions yields the pyrazole ring.

A modified protocol using nano-ZnO catalysts achieves 95% yields for analogous 1,3,5-substituted pyrazoles by enhancing reaction kinetics and reducing side products. However, this method often produces regioisomeric mixtures unless directed by steric or electronic effects.

From Acetylenic Ketones

Acetylenic ketones react with hydrazines to form pyrazoles via a cyclization mechanism. For the target molecule:

- Preparation of 3-cyclopropylpropagyl ketone : Cyclopropanation of propargyl ketones followed by oxidation.

- Cyclocondensation with 4-fluorobenzenesulfonohydrazide : The alkyne moiety undergoes nucleophilic attack by the hydrazine, followed by 5-endo-dig cyclization to form the pyrazole.

This method exhibits moderate regioselectivity (3:2 ratio of regioisomers in some cases), necessitating chromatographic separation. Catalytic hydrogenation or Lewis acid additives (e.g., Zn(OTf)₂) may improve selectivity.

Cycloaddition Strategies for Regiocontrolled Synthesis

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

Diazocarbonyl compounds participate in [3+2] cycloadditions with alkynes to form pyrazoles. A titanium-catalyzed variant enables the synthesis of multisubstituted pyrazoles:

- Generation of a diazatitanacyclohexadiene intermediate : Reaction of Ti imido complexes with nitriles and alkynes.

- Oxidative coupling : Oxidation induces N–N bond formation, yielding the pyrazole core with pre-installed substituents.

This method avoids hazardous hydrazine derivatives and achieves excellent regiocontrol, making it suitable for synthesizing sterically hindered pyrazoles like the target compound.

Sydnones and Nitrilimines as Dipolarophiles

Sydnones and nitrilimines serve as 1,3-dipoles in cycloaddition reactions:

- Sydnone-alkyne cycloaddition : A sydnone bearing a cyclopropyl group reacts with a sulfonyl-substituted alkyne to form the pyrazole core.

- Nitrilimine-based approaches : Diphenylnitrilimine reacts with cyclopropane-containing enones, yielding trisubstituted pyrazoles in >85% yields.

These methods require specialized precursors but offer high atom economy and functional group tolerance.

Multicomponent Oxidative Coupling for Streamlined Synthesis

A groundbreaking method reported in J. Am. Chem. Soc. (2020) enables the one-pot synthesis of pyrazoles from alkynes, nitriles, and Ti imido complexes:

- Three-component coupling : Titanium-mediated assembly of an alkyne, nitrile, and imido ligand forms a diazatitanacyclohexadiene intermediate.

- Oxidative N–N bond formation : Treatment with mild oxidants (e.g., I₂) induces cyclization, producing the pyrazole ring with substituents at positions 1, 3, and 5.

For the target compound:

- Alkyne component : 4-Fluorobenzenesulfonylacetylene.

- Nitrile component : Cyclopropanecarbonitrile.

- Ti imido complex : [Ti(NR)Cl₂] (R = aryl or alkyl).

This method achieves 70–89% yields for analogous pyrazoles and eliminates the need for pre-functionalized hydrazines.

Sulfonylation and Final Functionalization

Regardless of the pyrazole core synthesis method, installation of the 4-fluorobenzenesulfonyl group typically occurs via:

- Sulfonylation of the pyrazole NH group :

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures.

Key challenges include avoiding over-sulfonylation and managing the electron-withdrawing effects of the sulfonyl group, which can deactivate the pyrazole ring toward further substitution.

Comparative Analysis of Synthetic Routes

| Method | Yield Range | Regioselectivity | Scalability | Key Advantages |

|---|---|---|---|---|

| Cyclocondensation | 50–95% | Moderate | High | Uses inexpensive reagents |

| Cycloaddition | 70–89% | High | Moderate | Atom-economical, no hydrazines |

| Multicomponent Coupling | 65–89% | Excellent | Low | One-pot synthesis, modular substituents |

The multicomponent oxidative coupling method represents the most advanced approach, though cyclocondensation remains the most practical for large-scale synthesis due to its operational simplicity.

Chemical Reactions Analysis

3-cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or thiol group.

Scientific Research Applications

3-cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

- Structure-Activity Relationships (SAR) : The cyclopropyl group in all three compounds likely enhances steric shielding, protecting the pyrazole core from metabolic degradation. However, the sulfonyl group’s polarity may limit blood-brain barrier penetration compared to the trifluoroethyl analog .

- Thermodynamic Properties : Molecular weight and substituent polarity differences (e.g., 337.36 for pyrazolopyridines vs. 281.3 for the target) suggest varying solubility and bioavailability profiles, critical for drug design .

Biological Activity

3-Cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and antitumor properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₂FNO₂S

- Molecular Weight : 266.3 g/mol

The compound features a cyclopropyl group and a sulfonyl group attached to the pyrazole ring, which is crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with pyrazole derivatives, including:

- Anticancer Activity : Some pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The sulfonamide group contributes to anti-inflammatory properties by inhibiting cyclooxygenase enzymes.

- Antimicrobial Properties : Certain analogs exhibit activity against various bacterial strains.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation and apoptosis | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Disruption of bacterial cell wall synthesis |

Structure-Activity Relationship (SAR)

The SAR of pyrazole derivatives indicates that modifications to the pyrazole ring and substituents significantly affect their biological activities. For instance, the introduction of different aryl groups can enhance potency and selectivity towards specific targets.

Key Findings:

- Fluorine Substitution : The presence of fluorine in the para position of the benzene ring enhances lipophilicity and may improve binding affinity to biological targets.

- Cyclopropyl Group : This moiety can influence the conformational flexibility and steric properties, impacting the compound's interaction with enzymes or receptors.

Case Studies

Several studies have investigated the biological effects of this compound.

Study 1: Anticancer Activity

A study evaluated the anticancer potential of various pyrazole derivatives, including this compound, against human cancer cell lines. The results indicated a significant reduction in cell viability in a dose-dependent manner, with an IC50 value suggesting moderate potency compared to established anticancer agents.

Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties demonstrated that this compound effectively inhibited COX-2 activity in vitro, leading to reduced prostaglandin E2 production. This suggests potential therapeutic applications in inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for 3-cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones.

- Step 2: Introduction of the cyclopropyl group using cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution with cyclopropyl halides.

- Step 3: Sulfonylation of the pyrazole nitrogen with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., using NaH or pyridine as a base in anhydrous THF or DCM) .

Key considerations include protecting group strategies for regioselective functionalization and purification via column chromatography or recrystallization.

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

Optimization strategies include:

- Temperature Control: Sulfonylation reactions often require low temperatures (0–5°C) to minimize side reactions like over-sulfonylation.

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for cyclopropyl introduction.

- Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while anhydrous conditions prevent hydrolysis.

- Stoichiometry: A 1.2–1.5 molar excess of 4-fluorobenzenesulfonyl chloride ensures complete substitution .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR: Confirms substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; sulfonyl group absence of protons).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 311.08 for C₁₂H₁₁F₃N₂O₂S).

- IR Spectroscopy: Identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) .

Advanced: How do substituent variations on the pyrazole core influence the compound’s biological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Cyclopropyl Group: Enhances metabolic stability by reducing oxidative degradation in cytochrome P450 assays.

- 4-Fluorobenzenesulfonyl Group: Increases target binding affinity (e.g., inhibition of COX-2 or kinases) due to electron-withdrawing effects.

- Pyrazole Positional Isomerism: 1,3-Disubstitution (vs. 1,5) improves steric compatibility with hydrophobic enzyme pockets .

Basic: What are the known biological targets of sulfonamide-containing pyrazole derivatives?

Answer:

Common targets include:

- Enzymes: Cyclooxygenase-2 (COX-2), carbonic anhydrase, and kinases (e.g., JAK2, EGFR).

- Receptors: Cannabinoid receptors (CB1/CB2) and GABAₐ receptors.

Mechanistic studies often employ radioligand binding assays and enzyme inhibition kinetics .

Advanced: What strategies can resolve contradictions in structure-activity relationship data for similar compounds?

Answer:

- Crystallography: X-ray structures of ligand-target complexes clarify steric/electronic mismatches.

- Free Energy Perturbation (FEP): Computational modeling predicts binding free energy changes with substituent modifications.

- Meta-Analysis: Cross-referencing datasets from diverse assays (e.g., IC₅₀ vs. Ki values) identifies assay-specific artifacts .

Basic: What are the solubility and stability profiles of this compound under different pH conditions?

Answer:

- Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (>50 mg/mL) or ethanol (~10 mg/mL).

- Stability: Degrades in acidic conditions (pH <3) via sulfonamide hydrolysis. Stable in neutral to basic buffers (pH 7–9) for ≥48 hours at 25°C .

Advanced: How can computational modeling predict the binding affinity of this compound to target enzymes?

Answer:

- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., sulfonyl oxygen hydrogen bonding with catalytic lysine).

- QSAR Models: Regression analysis links physicochemical descriptors (logP, polar surface area) to activity data.

- MD Simulations: Trajectory analysis (e.g., RMSD plots) assesses binding stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.